molecular formula C47H65N11O14 B12117410 Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Cat. No.: B12117410
M. Wt: 1008.1 g/mol
InChI Key: JWRLBCPURJXBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA . Industrial production methods also rely on SPPS due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 involves binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that activates enzymes responsible for the synthesis of 1,2-diacyl-sn-glycerols. These diacylglycerols are then released into the hemolymph, providing energy for various physiological processes . The molecular targets include G-protein coupled receptors and downstream signaling pathways involving protein kinase A (PKA) .

Comparison with Similar Compounds

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is unique due to its specific amino acid sequence and its role in lipid mobilization. Similar compounds include:

These compounds highlight the diversity of peptide hormones in insects and their specialized functions in regulating physiological processes.

Biological Activity

Adipokinetic hormones (AKHs) are crucial neuropeptides in insects that primarily regulate energy metabolism by mobilizing lipid and carbohydrate reserves. The specific sequence of interest, Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂ , represents a variant of AKH found in several species, including Apis mellifera ligustica, Bombyx mori, Heliothis zea, and Manduca sexta. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables.

Overview of Adipokinetic Hormones

AKHs are produced in the corpora cardiaca and are released into the hemolymph, where they exert their effects through G-protein coupled receptors (GPCRs) located on target cells. The primary functions of AKHs include:

  • Mobilization of energy stores during periods of stress or starvation.
  • Regulation of metabolic processes affecting growth, reproduction, and stress responses.
  • Potential roles in immune response modulation.

The mechanism by which AKHs operate involves binding to specific receptors on adipocytes, triggering intracellular signaling pathways that lead to the breakdown of stored lipids and carbohydrates. Research indicates that the N-terminal and C-terminal regions of AKH peptides are critical for receptor interaction and activation. For instance, modifications at these termini can influence the peptide's stability and efficacy in eliciting a biological response .

1. Manduca sexta

In Manduca sexta, AKH plays a significant role in lipid metabolism. Studies have shown that AKH injections lead to increased levels of 1,2-diacyl-sn-glycerols in the fat body, which is essential for energy mobilization during development and stress .

2. Bombyx mori

In Bombyx mori, both AKH1 and AKH2 are involved in regulating energy homeostasis. Mutant studies indicate that larvae lacking functional AKH receptors exhibit significantly lower carbohydrate and lipid levels in the hemolymph, demonstrating the hormone's critical role in energy regulation .

3. Apis mellifera ligustica

In honeybees (Apis mellifera), AKH influences not only energy metabolism but also reproductive processes. Research suggests that AKH signaling is vital for maintaining body fat content and hemolymph sugar levels during periods of nutritional stress .

Case Study 1: Stress Response in Drosophila

A study on Drosophila melanogaster mutants lacking the Akh gene revealed that these flies were more resistant to starvation compared to wild types. This suggests that AKH signaling is critical for energy mobilization under stress conditions .

Case Study 2: Fecundity Enhancement

In a study examining the role of AKH in increasing fecundity among psyllids infected with Candidatus Liberibacter asiaticus (CLas), it was found that AKH signaling significantly enhanced lipid metabolism, indicating its potential role in reproductive success under stress conditions .

Data Tables

Species AKH Sequence Primary Function Research Findings
Apis mellifera ligusticaPyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂Energy metabolism & reproductionRegulates body fat content; crucial during nutritional stress
Bombyx moriPyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂Energy homeostasisMutants show lower carbohydrate/lipid levels; vital for survival during starvation
Manduca sextaPyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH₂Lipid mobilizationIncreases diacylglycerol synthesis; key during development

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLBCPURJXBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.